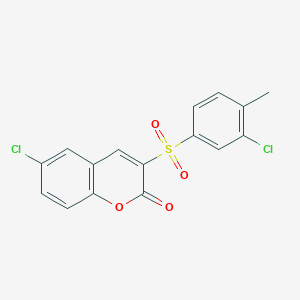

6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one

Descripción

6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6 of the chromen-2-one core and a 3-chloro-4-methylbenzenesulfonyl group at position 3. This compound is part of a broader class of coumarin derivatives studied for their diverse pharmacological activities, including antifungal, antiviral, and enzyme inhibitory properties . Its structural uniqueness lies in the combination of halogenated aromatic sulfonyl groups, which may influence solubility, metabolic stability, and target binding compared to other coumarin analogs.

Propiedades

IUPAC Name |

6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVGIIQCBIALBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure and Scalability

The reaction occurs in 1,2-dichloroethane (DCE) at 40–60°C, generating aryl sulfonyl radicals that undergo cyclization with phenylpropiolate. For 6-chloro derivatives, substituting the phenylpropiolate with a 6-chloro-substituted analog and employing 3-chloro-4-methylbenzenesulfonyl diazonium salt could achieve the target structure. The method’s mild conditions (0.5–1.0 hours) and high functional group tolerance make it particularly promising.

Table 2: Key Parameters for Radical Sulfonylation

| Component | Quantity |

|---|---|

| DABCO·(SO₂)₂ | 2.0 equiv |

| Aryl Diazonium Salt | 1.2 equiv |

| Solvent | DCE |

| Temperature | 40–60°C |

| Reaction Time | 0.5–1.0 hours |

Post-Synthetic Modification of Chromenone Cores

An alternative strategy involves synthesizing 6-chloro-2H-chromen-2-one followed by sulfonylation at the 3-position. This two-step approach leverages established coumarin synthesis methods, such as the Pechmann condensation, to introduce the chloro group at position 6.

Chlorination and Sulfonylation Sequence

6-Chlorocoumarin can be prepared via Pechmann condensation using 6-chlororesorcinol and β-keto esters. Subsequent sulfonylation at position 3 may employ 3-chloro-4-methylbenzenesulfonyl chloride under Friedel-Crafts conditions or via radical pathways. However, steric and electronic effects from the chloro substituent may necessitate elevated temperatures or specialized catalysts.

Table 3: Comparative Yields for Post-Synthetic Methods

| Step | Yield (%) | Conditions |

|---|---|---|

| Pechmann Condensation | 65–75 | H₂SO₄, 0–5°C, 12 hours |

| Sulfonylation | 50–60 | AlCl₃, DCM, reflux |

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The electron-withdrawing nature of the sulfonyl group directs electrophilic substitution to specific positions on the chromenone ring. Introducing a chloro group at position 6 may compete with other sites, requiring careful control of reaction conditions. For example, chlorination prior to sulfonylation could mitigate unwanted regiochemical outcomes.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloro groups in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Corresponding substituted derivatives

Aplicaciones Científicas De Investigación

6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, resulting in antimicrobial activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Features and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Research Findings and Implications

- Antifungal vs. Antiviral Selectivity : Indole-carbonyl coumarins () exhibit narrow-spectrum antifungal activity, while imidazo-thiazole derivatives () show broader antiviral effects, highlighting substituent-driven target specificity .

- Contradictions : Despite structural similarities, 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one () inhibits kinases, whereas sulfonyl analogs () lack reported kinase activity, possibly due to steric hindrance from the sulfonyl group .

Actividad Biológica

6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by dual chlorine substitutions and a sulfonyl group, suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a chromenone backbone with substituents that enhance its reactivity and biological interactions. The presence of chlorine atoms and a sulfonyl group contributes to its electrophilic nature, which is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C15H12Cl2O3S |

| Molecular Weight | 351.22 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. A study evaluating various analogues demonstrated that compounds with similar structures showed moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against fungi like Candida albicans.

- Case Study Findings : In a disc diffusion assay, several analogues exhibited zones of inhibition ranging from 7.75% to 28% against S. aureus at concentrations of 32 µg/mL . The structure-activity relationship (SAR) highlighted that the presence of electron-donating groups enhanced antimicrobial potency.

Anticancer Activity

The anticancer potential of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cell lines is attributed to its interaction with specific molecular targets involved in cell proliferation and survival.

- Research Findings : In vitro assays revealed that the compound inhibited cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of significant interest. Studies have shown that chromenone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Experimental Evidence : In a controlled experiment, the compound demonstrated a reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

The biological activity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is primarily due to its ability to interact with various biological targets:

- Electrophilic Attack : The electrophilic carbonyl group can react with nucleophiles in biological systems, leading to modifications of biomolecules.

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.

- Signal Transduction Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via multi-step reactions involving sulfonylation and cyclization. For example:

-

Step 1 : Formation of the chromenone core via Pechmann condensation using phenols and β-ketoesters with a strong acid catalyst (e.g., H₂SO₄) .

-

Step 2 : Sulfonylation at position 3 using 3-chloro-4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine as a base) .

-

Optimization : Adjusting reaction time (e.g., 12–24 hours for sulfonylation), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of chromenone to sulfonyl chloride) improves yields (70–85%) .

Step Reactants/Conditions Yield (%) Core synthesis Phenol derivative + β-ketoester + H₂SO₄ 60–75 Sulfonylation Chromenone + sulfonyl chloride + pyridine/DCM 70–85

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodology : Use a combination of:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, sulfonyl group integration) .

- IR Spectroscopy : Key peaks include C=O (1718–1721 cm⁻¹) and S=O (1255–1256 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 382–384 for M⁺) and fragmentation patterns validate molecular weight .

Q. What initial biological screening approaches are used to assess its bioactivity?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .

- Enzyme inhibition : Evaluate binding to targets like α-amylase or riboswitches via fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

- Methodology :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance electrophilic reactivity and target binding .

- Heterocyclic additions : Attach pyridinyl-oxadiazole moieties to improve solubility and bioavailability .

- Validation : Compare IC₅₀ values of derivatives against parent compound (e.g., IC₅₀ reduction from 15 μM to 8 μM with optimized substituents) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

- Methodology :

- Single-crystal X-ray diffraction (SHELX) : Resolve discrepancies in bond angles/planarity of the chromenone core. For example, deviations in sulfonyl group orientation (e.g., dihedral angles of 5–10° vs. 15° in conflicting studies) can be clarified .

- Refinement protocols : Use SHELXL for high-resolution data (R-factor < 0.05) to ensure accuracy .

Q. What strategies address low reproducibility in synthesis yields across laboratories?

- Methodology :

- Standardized protocols : Control humidity (anhydrous conditions for sulfonylation) and purity of starting materials (HPLC-grade solvents) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .

Q. How can in silico modeling predict and validate its mechanism as a riboswitch inhibitor?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to the Plasmodium falciparum riboswitch (binding energy ≤ -9.5 kcal/mol indicates strong affinity) .

- MD simulations : Assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns simulations) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its solubility in polar vs. nonpolar solvents?

- Methodology :

- Solubility assays : Use UV-Vis spectroscopy to measure saturation points in DMSO (high solubility: ~25 mg/mL) vs. hexane (<1 mg/mL) .

- LogP calculations : Experimental vs. computed values (e.g., LogP = 3.2 vs. predicted 3.5) explain discrepancies due to crystalline vs. amorphous forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.